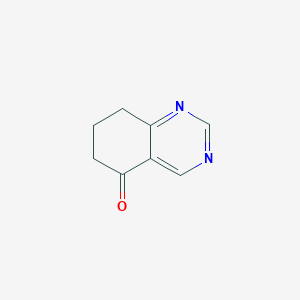

7,8-Dihydroquinazolin-5(6H)-one

Vue d'ensemble

Description

7,8-Dihydroquinazolin-5(6H)-one, also known as 5(6H)-Quinazolinone, is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a key intermediate in the synthesis of a variety of drugs and is used in the production of a number of important drugs and other compounds.

Applications De Recherche Scientifique

Pharmacology: Potential SERT Inhibitors and Antidepressants

7,8-Dihydroquinazolin-5(6H)-one has been studied for its potential as a Selective Serotonin Reuptake Inhibitor (SERT) , which could make it a valuable compound in the treatment of depression . The compound’s ability to penetrate the blood-brain barrier and its interactions with various CYP450 enzymes have been evaluated, indicating its potential for development into an effective antidepressant .

Medicine: Chiral Recognition in Amino Acid Enantiomers

In medicine, this compound has shown promise in the chiral recognition of amino acid enantiomers . This is crucial for understanding the biological activity of molecules, as different enantiomers can have significantly different effects in the body . The compound’s ability to differentiate between L-type and D-type amino acids could be applied in high-throughput screening for specific chiral amino acids in complex biological samples .

Material Science: Enzymatic Bioreactor Integration

The integration of 7,8-Dihydroquinazolin-5(6H)-one in enzymatic bioreactors within Metal-Organic Frameworks (MOFs) has been explored. This application is particularly relevant for developing new materials with specific chiral recognition capabilities, which can be used in various industrial processes .

Environmental Studies: High-Throughput Screening

In environmental studies, the compound’s role in high-throughput screening for specific chiral amino acids is significant. This application can be used to monitor the presence of specific amino acids in environmental samples, aiding in the assessment of biological contamination and ecosystem health .

Biochemistry: Enantioselective Recognition

Biochemically, 7,8-Dihydroquinazolin-5(6H)-one can be used for enantioselective recognition . This is important for the development of new biochemical assays that require high specificity and can distinguish between different molecular configurations .

Analytical Chemistry: Fluorescence Sensing Model

Lastly, in analytical chemistry, the compound has been part of a fluorescence sensing model . This model uses an enzyme-driven approach to achieve highly efficient enantioselectivity towards common amino acids, which can be applied in the quantification and recognition of these molecules in various samples .

Mécanisme D'action

Target of Action

The primary targets of 7,8-Dihydroquinazolin-5(6H)-one are amino acid enantiomers . These targets play a significant role in many fields such as biology and biomedicine .

Mode of Action

7,8-Dihydroquinazolin-5(6H)-one interacts with its targets through a general enzyme-driven fluorescence sensing model . This model consists of three components: a natural enzyme for enantioselective and chemoselective recognition, a borate ester-based fluorescent molecule as a fluorescent response reporter, and an ordered mesoporous Ce-based MOF (OMUiO-66 (Ce)) for the integration of an enzyme and fluorescent reporter as a cascade response system .

Biochemical Pathways

The affected pathways involve the enzymatic recognition of amino acid enantiomers . In the presence of L-AA oxidase, the sensory platform exhibits highly efficient L-type enantioselectivity toward a series of common AAs .

Pharmacokinetics

It is known that the compound’s bbb penetration, p-gp association, human intestinal absorption, plasma protein binding, and cyp 450 enzymes associations play a role in its hepatic metabolism .

Result of Action

The molecular and cellular effects of 7,8-Dihydroquinazolin-5(6H)-one’s action involve the chiral recognition and quantification of amino acid enantiomers . The specificity of probes toward AA enantiomer recognition is scarcely disturbed by other possibly coexistent interfering species .

Propriétés

IUPAC Name |

7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXTWKYSGNVPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

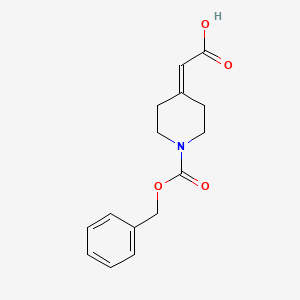

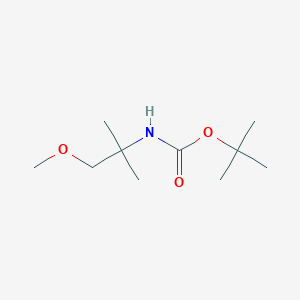

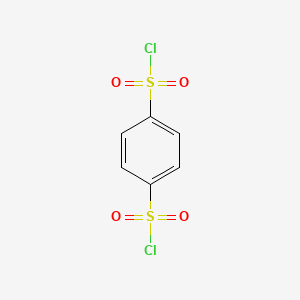

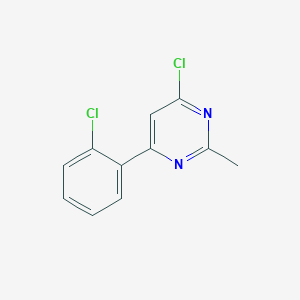

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

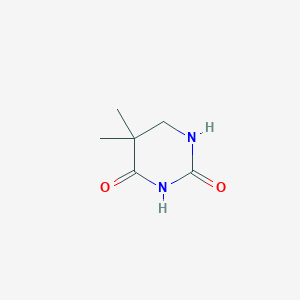

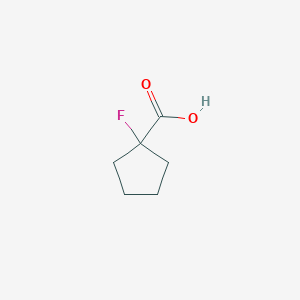

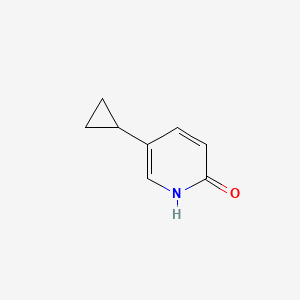

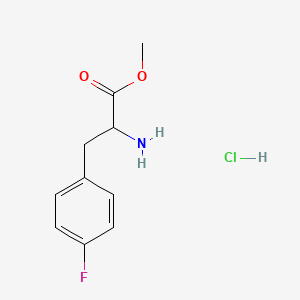

Feasible Synthetic Routes

Q & A

Q1: Are there structural differences between 7,8-dihydroquinazolin-5(6H)-ones and similar compounds that influence their properties?

A: Yes. Research has highlighted distinct structural differences between compounds like 2-methylthio-7,8-dihydroquinazolin-5(6H)-one amidinohydrazone hydrochloride and 5-acetyl-4-methyl-2-methylthiopyrimidine amidinohydrazone dihydrochloride. [] These structural variations contribute to observed differences in their respective chemical properties. []

Q2: Can 7,8-dihydroquinazolin-5(6H)-ones be further modified for specific applications?

A: Yes. Researchers have successfully synthesized mono and bis-alkoxyphthalimide linked benzimidazole derivatives by reacting 2-guanidinobenzimidazole with triethyl orthoformate and various reactive methylene compounds. [] Subsequent condensation of these products with bromoethoxyphthalimide yielded a series of novel compounds, including derivatives incorporating the 7,8-dihydroquinazolin-5(6H)-one scaffold. [] This demonstrates the potential for chemical modification of this core structure to create diverse compounds.

Q3: Have computational methods been employed to study 7,8-dihydroquinazolin-5(6H)-one derivatives?

A: Yes. Molecular docking studies have been conducted on a series of (E)-4-styryl-7,8-dihydroquinazolin-5(6H)-ones to assess their potential as Serotonin reuptake transporter (SERT) inhibitors. [] This study used escitalopram as a reference compound and evaluated the binding energies of the derivatives. [] Additionally, in silico ADME (absorption, distribution, metabolism, and excretion) predictions were performed to identify promising candidates for further development as potential antidepressants. [] These computational approaches highlight the value of such techniques in drug discovery research involving 7,8-dihydroquinazolin-5(6H)-one derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-ol](/img/structure/B1358018.png)